[(5-Bromo-2-methoxyphenyl)sulfonyl]-2-pyridylamine
Description
[(5-Bromo-2-methoxyphenyl)sulfonyl]-2-pyridylamine is a chemical compound known for its unique structure and properties It consists of a brominated methoxyphenyl group attached to a sulfonyl group, which is further connected to a pyridylamine moiety
Properties
IUPAC Name |
5-bromo-2-methoxy-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S/c1-18-10-6-5-9(13)8-11(10)19(16,17)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXQLWZEBRUOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2-methoxyphenyl)sulfonyl]-2-pyridylamine typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-2-methoxyphenyl)sulfonyl]-2-pyridylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(5-Bromo-2-methoxyphenyl)sulfonyl]-2-pyridylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of [(5-Bromo-2-methoxyphenyl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The brominated methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The pyridylamine moiety can interact with nucleic acids, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
[(5-Bromo-2-methoxyphenyl)sulfonyl]-2-pyridylamine can be compared with other similar compounds, such as:
5-Bromo-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of this compound.
2-(5-Bromo-2-methoxyphenyl)benzofuran: A derivative with a benzofuran moiety instead of a pyridylamine group.
2-(5-Bromo-2-methoxyphenyl)-1-methylpyrrole: A derivative with a pyrrole moiety instead of a pyridylamine group.
2-(5-Bromo-2-methoxyphenyl)benzoxazole: A derivative with a benzoxazole moiety instead of a pyridylamine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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